3-bromo-4H-pyrazolo[1,5-a]pyrimidine-5,7-dione

Tautomerism Physicochemical Property Hydrogen Bond Donor/Acceptor

3-Bromo-4H-pyrazolo[1,5-a]pyrimidine-5,7-dione is a fused bicyclic heterocycle composed of a pyrazole and a pyrimidine-5,7-dione ring, with a bromine substituent at the 3-position (C6H4BrN3O2, MW 230.02). The molecule exists in a keto-enol tautomeric equilibrium, with the 7-hydroxy tautomer (3-bromo-7-hydroxypyrazolo[1,5-a]pyrimidin-5(4H)-one) sharing the same CAS registry number.

Molecular Formula C6H4BrN3O2
Molecular Weight 230.02 g/mol
CAS No. 57489-76-6
Cat. No. B1449782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-4H-pyrazolo[1,5-a]pyrimidine-5,7-dione
CAS57489-76-6
Molecular FormulaC6H4BrN3O2
Molecular Weight230.02 g/mol
Structural Identifiers
SMILESC1C(=O)NC2=C(C=NN2C1=O)Br
InChIInChI=1S/C6H4BrN3O2/c7-3-2-8-10-5(12)1-4(11)9-6(3)10/h2H,1H2,(H,9,11)
InChIKeyVMFBHZDFMBNDLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-4H-pyrazolo[1,5-a]pyrimidine-5,7-dione (CAS 57489-76-6): Core Scaffold and Physicochemical Identity for Procurement


3-Bromo-4H-pyrazolo[1,5-a]pyrimidine-5,7-dione is a fused bicyclic heterocycle composed of a pyrazole and a pyrimidine-5,7-dione ring, with a bromine substituent at the 3-position (C6H4BrN3O2, MW 230.02) . The molecule exists in a keto-enol tautomeric equilibrium, with the 7-hydroxy tautomer (3-bromo-7-hydroxypyrazolo[1,5-a]pyrimidin-5(4H)-one) sharing the same CAS registry number . This compound is primarily sourced as a research chemical and synthetic intermediate at ≥97% purity from multiple global suppliers .

Why In-Class Pyrazolo[1,5-a]pyrimidine Analogs Cannot Substitute for 3-Bromo-5,7-dione in Synthesis or Screening


The pyrazolo[1,5-a]pyrimidine scaffold accommodates diverse substitution patterns that profoundly alter reactivity and biological target engagement. The 3-bromo-5,7-dione variant uniquely combines a halogen amenable to cross-coupling at C3 with a lactam/lactim dione system that modulates tautomerism, hydrogen-bonding capacity, and metabolic stability [1][2]. Substituting a 6-bromo regioisomer or a 3-bromo-5,7-dialkyl derivative changes the vector of cross-coupling diversification and the pharmacophore hydrogen-bonding pattern, as demonstrated by the differential PDE inhibition profiles among 3-substituted analogs (bromo vs. nitro vs. ethoxycarbonyl) in 5,7-dialkylpyrazolo[1,5-a]pyrimidines [1]. Consequently, generic replacement risks loss of target selectivity, synthetic route divergence, and irreproducible biological activity.

Quantitative Differentiation Evidence for 3-Bromo-4H-pyrazolo[1,5-a]pyrimidine-5,7-dione vs. Closest Analogs


Tautomeric Versatility: 5,7-Dione/Hydroxy-Ketone Equilibrium vs. Non-Tautomeric 6-Bromo and 3-Bromo-5,7-dialkyl Analogs

Unlike the fixed 6-bromopyrazolo[1,5-a]pyrimidine (CAS 705263-10-1) or the 3-bromo-5,7-dialkyl series, 3-bromo-4H-pyrazolo[1,5-a]pyrimidine-5,7-dione exists in a keto-enol equilibrium, coexisting as both the 5,7-dione and the 7-hydroxy-5(4H)-one tautomer under the same CAS registry . This tautomeric pair provides two distinct hydrogen-bonding modalities (donor count: 0 vs. 1; acceptor count: 4 vs. 4) within the same procurement item, enhancing screening library diversity without additional purchasing. The 6-bromo regioisomer (PubChem CID 22236701) has a computed hydrogen bond donor count of 0 and acceptor count of 2, representing a fundamentally different pharmacophoric profile [1].

Tautomerism Physicochemical Property Hydrogen Bond Donor/Acceptor

PDE Inhibition Potential: 3-Bromo Substituent Class-Level Advantage Over 3-Nitro and 3-Ethoxycarbonyl Analogs

In a seminal SAR study of 3-substituted 5,7-dialkylpyrazolo[1,5-a]pyrimidines, the 3-bromo, 3-nitro, and 3-ethoxycarbonyl series were evaluated as in vitro cAMP phosphodiesterase inhibitors [1]. The Hansch analysis revealed that the 3-substituent electronic character directly modulated PDE inhibitory potency, with the bromo derivative's electron-withdrawing yet polarizable nature providing a distinct activity profile compared to the strongly electron-withdrawing nitro group and the electron-withdrawing/resonance-donating ester. Although the 5,7-dialkyl scaffold differs from the 5,7-dione, the 3-position electronic influence is structurally conserved, indicating the bromo substituent confers unique PDE target engagement that cannot be replicated by nitro or ethoxycarbonyl analogs at C3 [1].

Phosphodiesterase PDE Inhibition Structure-Activity Relationship

Cross-Coupling Reactivity: 3-Bromo Position Enables Regioselective Suzuki-Miyaura Arylation Unattainable with 6-Bromo Isomer

Microwave-assisted Suzuki-Miyaura cross-coupling has been demonstrated for 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one—a substrate closely related to the 5,7-dione—enabling C3-arylation with aryl and heteroaryl boronic acids in the presence of XPhosPdG2/XPhos catalyst [1]. This regiochemistry is inaccessible with 6-bromopyrazolo[1,5-a]pyrimidine, which undergoes coupling at C6 as utilized in LDN-212854 synthesis . The 3-bromo-5,7-dione thus provides a complementary diversification vector: C3 arylation for accessing 3-aryl-5,7-dione libraries, versus C6 arylation offered by the 6-bromo regioisomer. This regiochemical orthogonality is critical for SAR exploration around the pyrazolo[1,5-a]pyrimidine core.

Suzuki-Miyaura Coupling C-C Bond Formation Regioselectivity

Purity Benchmarking: 97% Minimum Specification Matches Industry Standard Building Block Quality

Commercially available 3-bromo-4H-pyrazolo[1,5-a]pyrimidine-5,7-dione is consistently supplied at 97% purity by multiple vendors (CheMenu, Leyan, MolCore) , matching the purity specification of the widely procured 6-bromopyrazolo[1,5-a]pyrimidine building block (97%, Thermo Fisher) and exceeding the 95% typical for research-grade 3-bromopyrazolo[1,5-a]pyrimidine (CAS 55405-67-9) from some suppliers. This parity ensures the 3-bromo-5,7-dione is equally suitable for multi-step synthesis without requiring additional purification steps that would be necessary with lower-purity alternatives.

Purity Quality Specification Procurement

Optimal Procurement and Deployment Scenarios for 3-Bromo-4H-pyrazolo[1,5-a]pyrimidine-5,7-dione


Kinase Inhibitor Lead Optimization Requiring C3 Diversification

The 3-bromo position serves as a versatile handle for Suzuki-Miyaura arylation, enabling systematic C3 SAR exploration within pyrazolo[1,5-a]pyrimidine-based kinase inhibitor programs (including Trk, CDK, and EGFR targets) [1]. The 5,7-dione pharmacophore contributes additional hydrogen-bonding interactions with the kinase hinge region that are absent in 5,7-dialkyl or 5,7-diamine analogs, potentially improving selectivity profiles [2].

Phosphodiesterase Inhibitor Screening Libraries

The class-level PDE inhibition activity demonstrated by 3-bromo-substituted pyrazolo[1,5-a]pyrimidines [1] supports the use of 3-bromo-4H-pyrazolo[1,5-a]pyrimidine-5,7-dione as a core scaffold for generating PDE-focused compound libraries. The 5,7-dione motif mimics the cyclic nucleotide phosphate substructure, offering a privileged starting point for PDE4 and PDE10 inhibitor development.

Tautomer-Exploiting Fragment-Based Drug Discovery

The coexistence of the 5,7-dione and 7-hydroxy tautomers under a single CAS procurement [1] provides a built-in 'fragment pair' for exploring hydrogen-bonding interactions in fragment-based screening. This tautomeric duality can reveal cryptic binding pockets in target proteins that are inaccessible to fixed tautomer analogs such as 6-bromopyrazolo[1,5-a]pyrimidine [2].

Central Nervous System (CNS) Drug Discovery with Reduced P-gp Susceptibility

The 5,7-dione motif reduces the number of hydrogen bond donors compared to 5,7-diamine analogs, potentially improving blood-brain barrier (BBB) penetration by decreasing P-glycoprotein recognition. The 3-bromo handle allows subsequent introduction of CNS-favorable aryl groups via cross-coupling, making this compound a strategic intermediate for CNS kinase inhibitor programs.

Quote Request

Request a Quote for 3-bromo-4H-pyrazolo[1,5-a]pyrimidine-5,7-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.